Ethyl [(but-3-en-1-yl)oxy]carbamate
Description
Structure
3D Structure
Properties
CAS No. |
61807-44-1 |
|---|---|
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
ethyl N-but-3-enoxycarbamate |
InChI |
InChI=1S/C7H13NO3/c1-3-5-6-11-8-7(9)10-4-2/h3H,1,4-6H2,2H3,(H,8,9) |
InChI Key |
RRNZAAWQYQUDDR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NOCCC=C |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl N but 3 En 1 Yloxy Carbamate and Analogues
General Strategies for N-Oxycarbamate Formation
The construction of the N-oxycarbamate functional group is a critical step that hinges on the formation of the N-O-C(O) linkage. This can be achieved through several established chemical reactions, primarily involving hydroxylamine (B1172632) derivatives as key precursors.
Formation of the Carbamate (B1207046) N-O Linkage (e.g., from hydroxylamines)
A primary and well-documented method for forming the N-oxycarbamate linkage is the reaction of hydroxylamine or its salts with chloroformate esters. rsc.orggoogle.comgoogle.com In a typical procedure, hydroxylamine hydrochloride is reacted with an alkyl chloroformate, such as ethyl chloroformate, in an alkaline medium. rsc.org The base neutralizes the hydrochloric acid formed during the reaction, facilitating the nucleophilic attack of the hydroxylamine nitrogen onto the carbonyl carbon of the chloroformate.
The reaction conditions, such as pH and temperature, are crucial for maximizing the yield of the desired N-hydroxycarbamate and minimizing side products. For instance, reacting hydroxylamine with methyl chloroformate at a controlled pH of 5-12 and a temperature of 0-10°C has been shown to produce the intermediate methyl hydroxycarbamate in high yield. google.com This N-hydroxycarbamate can then be O-alkylated in a subsequent step to yield the final N-alkoxycarbamate. An alternative approach avoids the use of toxic reagents like phosgene derivatives by reacting a carbonic acid diester (e.g., diethyl carbonate) with hydroxylamine in the presence of a base. google.com
A one-pot procedure involving the zinc-mediated reduction of nitroarenes in the presence of chloroformates can also generate N,O-bisprotected hydroxylamines, which can then be selectively deprotected to yield N-hydroxy carbamates. thieme-connect.de
Table 1: Representative Conditions for N-Hydroxycarbamate Formation
| Reactants | Base / Reagent | Solvent | Temperature | pH | Product | Reference |
|---|---|---|---|---|---|---|
| Hydroxylamine, Alkyl Chloroformate | Alkaline Media | - | - | - | N-Hydroxycarbamate | rsc.org |
| Hydroxylamine, Methyl Chloroformate | Base | - | 0-10°C | 5-12 | Methyl Hydroxycarbamate | google.com |
| Carbonic Acid Diester, Hydroxylamine | Basic Substance | - | - | - | N-Hydroxycarbamate | google.com |
| Nitroarene, Chloroformate | Zinc Powder | THF-Water | 0°C to rt | - | N,O-Bisprotected Hydroxylamine | thieme-connect.de |
Convergent and Divergent Synthetic Routes to N-Oxycarbamates
The synthesis of Ethyl [(but-3-en-1-yl)oxy]carbamate and its analogues can be designed using either convergent or divergent strategies. wikipedia.orgresearchgate.net
In contrast, a divergent synthesis starts from a common intermediate which is then elaborated into a variety of different products. wikipedia.orgrsc.org In this context, a core intermediate such as ethyl N-hydroxycarbamate could be synthesized first. This common precursor could then be reacted with a range of different electrophiles to generate a library of N-alkoxycarbamate analogues. To obtain the target compound, ethyl N-hydroxycarbamate would be alkylated with a but-3-en-1-yl halide (e.g., 4-bromo-1-butene). This strategy is particularly useful for creating a series of related compounds for structure-activity relationship studies.
The Curtius rearrangement offers another versatile, one-pot route to carbamates. wikipedia.orgorgsyn.orgjove.comnih.gov This reaction involves the thermal decomposition of an acyl azide into an isocyanate, which is then trapped by an alcohol. wikipedia.orgjove.com To synthesize the target molecule via this route, a carboxylic acid precursor would be converted to its acyl azide, which then rearranges to an isocyanate. This intermediate can be directly trapped with but-3-en-1-ol to yield the corresponding N-substituted carbamate, although this forms a constitutional isomer of the target compound. To form the specific N-oxycarbamate linkage, the rearrangement would need to be applied to a precursor that already contains the N-O bond.
Installation and Functionalization of the But-3-en-1-yl Chain
The introduction of the but-3-en-1-yl group is a key step in the synthesis of the title compound. This can be accomplished through standard organic transformations like alkylation or built up using olefination reactions.
Olefination and Alkylation Strategies
Alkylation is a direct method for installing the but-3-en-1-yl chain. This typically involves the O-alkylation of an N-hydroxycarbamate intermediate, such as ethyl N-hydroxycarbamate. The reaction proceeds by deprotonating the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile, attacking an alkyl halide like 4-bromo-1-butene in an SN2 reaction.
Olefination reactions provide a means to construct the but-3-en-1-yl chain from smaller fragments. Well-known methods like the Wittig, Horner-Wadsworth-Emmons, and Julia olefination reactions are powerful tools for forming carbon-carbon double bonds. nih.gov For instance, a precursor containing a three-carbon chain with a terminal aldehyde could be reacted with a methylenating reagent (e.g., the Tebbe reagent or a Wittig reagent like methylenetriphenylphosphorane) to create the terminal alkene of the but-3-en-1-yl group. organic-chemistry.org Another advanced strategy is olefin metathesis, which can synthesize terminal alkenes from internal alkenes and ethylene (B1197577), offering a catalytic route to the desired functionality. google.comresearchgate.net
Stereochemical Control in N-Oxycarbamate Synthesis
While the parent molecule, this compound, is achiral, the synthesis of its analogues or derivatives can involve the creation of stereocenters. Achieving stereochemical control during these syntheses is a significant aspect of modern organic chemistry.
The presence of the N-alkoxy carbamate functionality can influence the stereochemical outcome of reactions on the appended alkenyl chain. For example, studies on the transformation of linear alkenyl N-alkoxy carbamates have shown that these tethers can direct halofunctionalization reactions to proceed with high diastereoselectivity. nih.govchemrxiv.org In one such study, the reaction of alkenyl N-alkoxy carbamates with N-bromosuccinimide (NBS) led to the formation of cyclic bromo carbonates. The reaction is believed to proceed through a transient bromonium ion, which is then opened in an SN2 fashion by the carbamate's carbonyl oxygen. This intramolecular cyclization establishes a predictable relative stereochemistry at the newly formed stereocenters. nih.gov Such tethered functionalization strategies demonstrate that the N-oxycarbamate group can serve as an effective control element in stereoselective synthesis.
Catalytic Approaches in N-Oxycarbamate Synthesis
Catalysis offers efficient and environmentally benign alternatives to stoichiometric methods in carbamate synthesis. Transition metals, particularly palladium, have been extensively used to catalyze the formation of carbamates. organic-chemistry.orgepa.govmit.edunih.govrsc.org
Palladium-catalyzed methods often involve the oxidative carbonylation of amines and alcohols. rsc.org In these reactions, an amine, an alcohol, carbon monoxide, and an oxidant react in the presence of a palladium catalyst to form the carbamate. While these methods are highly effective for standard carbamates, their application to the synthesis of N-oxycarbamates would require the use of hydroxylamine derivatives as substrates.
A notable palladium-catalyzed approach involves the cross-coupling of aryl chlorides or triflates with sodium cyanate to generate an isocyanate intermediate in situ. This intermediate is then trapped by an alcohol to afford the aryl carbamate. organic-chemistry.orgmit.edunih.gov This strategy could potentially be adapted for N-oxycarbamate synthesis by using an O-alkylhydroxylamine as the nucleophile to trap the isocyanate.
Catalytic systems using other metals have also been developed. For example, lead-based catalysts have been shown to be effective for the methoxycarbonylation of amines with dimethyl carbonate. rsc.org The development of catalytic methods that are compatible with the N-O bond of hydroxylamine derivatives is an ongoing area of research aimed at providing more efficient and sustainable routes to N-oxycarbamates.
Table 2: Catalytic Systems for Carbamate Synthesis
| Catalyst System | Reactants | Reaction Type | Product | Reference |
|---|---|---|---|---|
| Palladium / NaI | Aniline, Methanol, CO, O2 | Oxidative Carbonylation | Methyl Phenylcarbamate | epa.gov |
| Pd(dba)2 / Ligand | Aryl Halide, Sodium Cyanate, Alcohol | Cross-Coupling/Trapping | N-Aryl Carbamate | organic-chemistry.orgmit.edu |
| Pb-Ni Composite Oxides | Furfurylamine, Dimethyl Carbonate | Methoxycarbonylation | Methyl Furfurylcarbamate | rsc.org |
Transition-Metal-Catalyzed Coupling Reactions (e.g., Iridium, Palladium)
Transition-metal catalysis offers powerful tools for the construction of carbamates, although the direct catalytic formation of the N-O bond in N-alkoxycarbamates is less common than the formation of N-alkyl or N-aryl carbamates. Research in this area has predominantly focused on palladium and, to a lesser extent, iridium catalysts.
Palladium-Catalyzed Syntheses:
Palladium catalysts are well-established for their role in forming C-N bonds, a key step in many carbamate syntheses. One prominent method is the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate in the presence of an alcohol. This reaction proceeds through an in situ generated aryl isocyanate, which is then trapped by the alcohol to yield the corresponding N-aryl carbamate nih.govorganic-chemistry.org. While this method is highly efficient for a broad range of N-aryl carbamates, its direct application to N-alkoxycarbamates has not been detailed. The process is tolerant of various functional groups on both the aryl electrophile and the alcohol nih.gov.
Another significant palladium-catalyzed approach is the oxidative alkoxycarbonylation of amines. This reaction combines an amine, carbon monoxide, an alcohol, and an oxidant in the presence of a palladium catalyst to directly form the carbamate sci-hub.se. For instance, the synthesis of ethyl N-phenylcarbamate can be achieved using aniline, ethanol (B145695), CO, and O2 with a palladium black and sodium iodide catalyst system sci-hub.se. Palladium acetate in conjunction with ligands like triphenylphosphine is also effective for the amino- and alkoxycarbonylation of iodoarenes nih.gov. These methods, however, are tailored for synthesizing N-alkyl and N-aryl carbamates rather than N-alkoxy analogues.
The following table summarizes representative conditions for palladium-catalyzed N-aryl carbamate synthesis, which could conceptually be adapted for N-alkoxy precursors.
| Catalyst/Ligand | Electrophile/Amine | Carbonyl Source | Nucleophile | Product Type | Ref |
| Pd(OAc)₂ / RuPhos | Aryl Chloride/Triflate | NaOCN | Alcohol/Thiol | N-Aryl Carbamate | nih.gov |
| Pd black / NaI | Aniline | CO / O₂ | Ethanol | N-Phenyl Carbamate | sci-hub.se |
| Pd(OAc)₂ / TPP | Iodobenzene | CO | Ethanolamine | Amide Alcohol/Ester | nih.gov |
| Table 1: Examples of Palladium-Catalyzed Carbamate Synthesis. |
Iridium-Catalyzed Syntheses:
Iridium catalysts have been explored for carbamate synthesis, particularly in the context of allylic substitution reactions. Research has shown that iridium complexes can catalyze the direct, enantioselective allylation of carbamates with achiral allylic carbonates to produce branched, protected allylic amines nih.gov. More recent computational studies have investigated the iridium-catalyzed formation of enantioenriched allyl carbamates from carbon dioxide, an amine, and an allyl chloride nih.govuit.noacs.org. This reaction proceeds through the formation of an iridium-allyl intermediate followed by nucleophilic attack of a carbamate formed in situ from CO₂ and the amine nih.govuit.noacs.org. These methodologies focus on creating N-allyl carbamates, which are structurally distinct from the target N-alkoxycarbamate.
| Catalyst System | Substrates | Product Type | Key Feature | Ref |
| [Ir(COD)Cl]₂ / Phosphoramidite Ligand | Allylic Carbonate, Carbamate (e.g., BocNH₂) | N-Allyl Carbamate | Enantioselective C-N bond formation | nih.gov |
| [Ir(COD)Cl]₂ / Phosphoramidite Ligand | Allyl Chloride, Amine, CO₂ | N-Allyl Carbamate | Utilization of CO₂ as C1 synthon | nih.govacs.org |
| Table 2: Iridium-Catalyzed Synthesis of N-Allyl Carbamate Analogues. |
Organocatalysis and Biocatalysis in N-Oxycarbamate Preparation
Alternative green and sustainable approaches to carbamate synthesis involve the use of organocatalysts and biocatalysts. These methods avoid the use of potentially toxic transition metals and can offer high selectivity under mild reaction conditions.
Organocatalysis:
While organocatalytic methods for the direct synthesis of the N-O bond in N-alkoxycarbamates are not well-documented, organocatalysis is widely used in other areas of carbamate chemistry. For instance, the three-component coupling of primary amines, CO₂, and alkyl halides can be facilitated by bases like cesium carbonate to form N-alkyl carbamates acs.org. This demonstrates the potential of base catalysis in carbamate formation, although it addresses N-C bond formation. The development of organocatalytic methods specifically for N-O bond formation remains an area for future research.
Biocatalysis:
Biocatalysis presents an environmentally benign and highly selective route for chemical transformations. The enzymatic synthesis of carbamates has been successfully demonstrated using promiscuous esterases. A study highlighted the use of an esterase from Pyrobaculum calidifontis (PestE) for the synthesis of various carbamates in water nih.gov. This enzyme exhibits acyltransferase activity, catalyzing the reaction between amines and carbonates (such as dimethyl, dibenzyl, or diallyl carbonate) to yield the corresponding carbamates with high efficiency nih.gov.
The reaction scope includes aliphatic, aromatic, and secondary amines, which are converted into their benzyloxycarbonyl (Cbz) or allyloxycarbonyl (Alloc) protected forms in yields up to 99% nih.gov. This biocatalytic approach is significant as it operates in an aqueous medium, avoiding organic solvents and offering high yields nih.gov. Although this reported method focuses on the synthesis of N-alkyl and N-aryl carbamates by forming a C-N bond, the principle of using enzymes for carbamate synthesis could potentially be extended to N-alkoxycarbamates by utilizing N-hydroxy or N-alkoxy amine precursors.
| Enzyme | Substrate 1 | Substrate 2 | Product Type | Key Advantage | Ref |
| Esterase (PestE) | Aliphatic/Aromatic Amines | Diallyl carbonate / Dibenzyl carbonate | N-Alkyl/N-Aryl Carbamates | Reaction in water, high yields (up to 99%) | nih.gov |
| Hydrolases (e.g., Lipases) | Carboxylic Acid, Amine | - | Amides (related to carbamates) | ATP-independent, transient acid activation | nih.gov |
| Table 3: Biocatalytic Approaches to Carbamate and Amide Synthesis. |
While direct biocatalytic routes to N-alkoxycarbamates are still emerging, the existing literature on enzymatic amide and carbamate bond formation provides a strong foundation for developing such methodologies nih.govacs.org.
Mechanistic and Theoretical Insights into N Alkoxycarbamate Reactivity
Bond Cleavage Processes in N-Oxycarbamate Frameworks
The reactivity of N-alkoxycarbamates is largely dictated by the cleavage of specific bonds within their framework. The N-O and O-C(O) bonds are particularly susceptible to cleavage under various conditions, leading to a diverse array of chemical transformations.
The nitrogen-oxygen (N-O) single bond is a characteristic feature of N-alkoxycarbamates and is known to be relatively weak, making its cleavage a key step in many of their reactions. researchgate.netmdpi.com This susceptibility to cleavage can be exploited in various synthetic methodologies.
Several mechanisms for N-O bond cleavage have been identified:
Reductive Cleavage: The N-O bond can be cleaved under reductive conditions. For instance, elemental sulfur in the presence of a base like DABCO has been shown to mediate the reductive cleavage of the N-O bond in N-alkoxyamides, a related class of compounds, to yield amides. nih.gov This process highlights a metal-free approach to N-O bond scission.
Metal-Catalyzed Cleavage: Transition metals are effective catalysts for N-O bond cleavage. mdpi.comunc.edu For example, copper-catalyzed reactions can trigger the cyclization of substrates containing an N-alkoxycarbamate moiety through N-O bond cleavage. mdpi.com Similarly, rhodium(III)-catalyzed reactions have been employed for asymmetric spiroannulation, where N-O bond cleavage is a critical step. mdpi.com Cathodic reduction, an electrochemical method, has also been shown to efficiently cleave the N-O bond in N-alkoxy amides, with density functional theory (DFT) calculations suggesting the formation of an amide anion and a methoxy (B1213986) radical. researchgate.netokayama-u.ac.jp
Radical-Mediated Cleavage: The N-O bond can also be cleaved through radical processes. Photoredox catalysis, for example, can induce the formation of radical cations from alkoxyamines, leading to the weakening and subsequent cleavage of the C-O bond, a process mechanistically related to N-O bond instability. nih.gov
The facility of N-O bond cleavage makes N-alkoxycarbamates valuable precursors for the generation of nitrogen-centered radicals or amido-metal intermediates, which can then participate in a variety of bond-forming reactions. mdpi.com
While N-O bond cleavage is a common pathway, the fragmentation of the O-C(O) bond in the carbamate (B1207046) moiety also plays a significant role in the reactivity of these compounds. One particularly interesting mechanism is mesolytic cleavage .
Mesolytic cleavage involves the fragmentation of a radical cation where a bond is broken, resulting in the formation of a cation and a radical. nih.gov In the context of N-alkoxycarbamate-like structures, this can be envisioned as the one-electron oxidation of the nitrogen atom to form a radical cation. This process dramatically weakens adjacent bonds. If the O-C(O) bond were to cleave in this radical cation, it would lead to the formation of a carbamoyl (B1232498) radical and an alkoxycarbonyl cation, although this specific pathway is less commonly cited than C-O bond mesolytic cleavage in related alkoxyamines.
More established is the cleavage of the carbamate group under various conditions. organic-chemistry.orgnih.gov For instance, treatment with reagents like trimethylsilyl (B98337) iodide (TMSI) can effect the cleavage of the carbamate group. researchgate.net The fragmentation of carbamates in mass spectrometry often involves the loss of the alkoxycarbonyl group, highlighting the lability of the O-C(O) bond under energetic conditions.
Computational Chemistry in Elucidating Reaction Pathways
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate details of reaction mechanisms, including those involving N-alkoxycarbamates.
For N-alkoxycarbamate reactions, DFT can be used to:
Model Transition States: The geometry and energy of transition states for key steps like N-O bond cleavage or cyclization can be calculated. youtube.comarxiv.org This information is crucial for understanding the feasibility and rate of a given reaction pathway.
Investigate Reaction Mechanisms: By comparing the energies of different possible pathways, DFT can help to elucidate the most likely reaction mechanism. For example, it can distinguish between concerted and stepwise mechanisms. nih.gov
The accuracy of DFT calculations has been shown to be reliable for predicting the thermochemistry of reactions such as the dehydration of alcohols, a process that shares mechanistic features with some N-alkoxycarbamate transformations. arxiv.org
N-alkoxycarbamates often possess multiple reactive sites, leading to potential issues of chemoselectivity. Computational methods are highly effective in dissecting the electronic factors that govern where a reaction will occur.
Global and Local Reactivity Descriptors: Conceptual DFT provides a framework for quantifying the reactivity of different sites within a molecule. researchgate.net Descriptors such as the Fukui function and dual descriptor can identify the most nucleophilic and electrophilic regions of a molecule, thereby predicting the site of attack for various reagents. researchgate.netmdpi.com
Distortion/Interaction Analysis: This method, also known as activation strain model, deconstructs the activation energy into two components: the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted reactants. rsc.orgrsc.org This analysis can provide profound insights into how electronic effects and steric hindrance influence reactivity and selectivity. For example, it can explain why a particular ligand in a metal-catalyzed reaction favors one product over another. rsc.org
Frontier Molecular Orbital (FMO) Theory: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. mdpi.com DFT calculations provide these properties, which can be used to predict whether a reaction will proceed via a normal or inverse electron-demand pathway, thus influencing chemoselectivity. mdpi.com
By applying these computational tools, the influence of substituents on the butenyl chain or the ethyl group of "Ethyl [(but-3-en-1-yl)oxy]carbamate" on its reactivity and the selectivity of its transformations can be rationally predicted and understood.
Kinetic Studies of N-Oxycarbamate Transformations
Kinetic studies provide experimental data on reaction rates and how they are influenced by factors such as concentration, temperature, and catalysts. This information is complementary to mechanistic and computational investigations.
The kinetics of carbamate formation and decomposition have been studied in detail. researchgate.net For instance, the reaction of amines with carbon dioxide to form carbamates follows a rate law that can have both uncatalyzed and base-catalyzed pathways. researchgate.net The breakdown of carbamates, particularly their decarboxylation, can be catalyzed by acid, and the rate is dependent on the basicity of the parent amine. researchgate.net
In the context of N-oxycarbamate transformations, such as cyclization or decomposition, kinetic analysis can reveal important mechanistic details. For example, monitoring the disappearance of the starting material or the appearance of the product over time can allow for the determination of the reaction order and the rate constant. doubtnut.com The temperature dependence of the rate constant can then be used to determine the activation parameters of the reaction, such as the activation energy (Ea) and the pre-exponential factor (A), using the Arrhenius equation.
For complex reactions, such as the decomposition of N2O, which can be analogous to the decomposition of some N-oxy compounds, kinetic studies have revealed the presence of induction periods and rapid reaction phases, suggesting complex, multi-step mechanisms. dtic.mil Similar detailed kinetic analysis of the transformations of "this compound" would be invaluable for optimizing reaction conditions and fully understanding its reactive behavior.
Transformational Chemistry of Ethyl N but 3 En 1 Yloxy Carbamate: Harnessing Dual Reactivity
Olefin Metathesis and Related Cyclization Reactions
The presence of a terminal double bond in ethyl N-(but-3-en-1-yloxy)carbamate makes it an excellent substrate for olefin metathesis reactions. This powerful carbon-carbon bond-forming methodology has been extensively used to construct a variety of cyclic and acyclic structures.
Ring-Closing Metathesis (RCM) for Heterocycle Formation and Macrocyclization
Ring-closing metathesis (RCM) is a powerful tool for the synthesis of carbo- and heterocyclic compounds. nih.gov In the context of ethyl N-(but-3-en-1-yloxy)carbamate derivatives, RCM provides a direct route to various nitrogen- and oxygen-containing heterocycles. For instance, appropriately substituted diene precursors derived from hydroxylamine (B1172632) derivatives can undergo RCM to form 3,6-dihydro electronicsandbooks.comprinceton.eduoxazines. electronicsandbooks.com This reaction has been shown to be efficient for the synthesis of six- to ten-membered rings containing the N-O linkage. electronicsandbooks.com
The RCM of N,O-substituted unsaturated hydroxylamines can lead to the formation of substituted unsaturated electronicsandbooks.comprinceton.eduoxazines. electronicsandbooks.com These reactions are often catalyzed by ruthenium-based catalysts, such as Grubbs' first and second-generation catalysts. electronicsandbooks.comnih.gov The choice of catalyst can be crucial for the success of the reaction, with second-generation catalysts often showing higher activity. nih.gov For example, the RCM of a dienic precursor using Grubbs' second-generation catalyst can afford a electronicsandbooks.comprinceton.eduoxazin-3-one in high yield. electronicsandbooks.com
Macrocyclization via RCM is also a significant application. For example, the synthesis of a 13-membered macrocycle, a precursor to (R)-(+)-muscopyridine, was achieved through an RCM reaction of a diene containing a pyridine (B92270) moiety. beilstein-journals.orgnih.gov To prevent catalyst deactivation by the basic nitrogen of the pyridine, the substrate was first converted to its hydrochloride salt before the metathesis reaction. beilstein-journals.orgnih.gov
| Starting Material | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| N-acryloyl-N-oxide derivative | Grubbs' Catalyst 2 | electronicsandbooks.comprinceton.eduoxazin-3-one | 92% | electronicsandbooks.com |
| Diene with quinoline (B57606) moiety | Ruthenium catalyst | Tricyclic compound | - | beilstein-journals.org |
| Diene with pyridine moiety (as hydrochloride salt) | Ruthenium catalyst 36 | 13-membered macrocycle | - | beilstein-journals.orgnih.gov |
Cross-Metathesis and Related Olefin Transformations
Cross-metathesis (CM) is another valuable transformation that can be performed on substrates like ethyl N-(but-3-en-1-yloxy)carbamate. organic-chemistry.orgillinois.edu CM allows for the coupling of two different olefins, leading to the formation of new, more complex alkenes. organic-chemistry.org The success of CM reactions often depends on the relative reactivity of the olefin partners. illinois.edu While specific examples involving ethyl [(but-3-en-1-yl)oxy]carbamate itself are not detailed in the provided search results, the general principles of CM are applicable. For instance, the cross-metathesis of an alkene with a partner like acryloyl chloride can be a route to substituted α,β-unsaturated carbonyl derivatives. organic-chemistry.org
Enyne metathesis, a related reaction between an alkene and an alkyne, is also a powerful tool for the synthesis of 1,3-dienes and cyclic compounds. nih.govwikipedia.orgorganic-chemistry.orguwindsor.ca This reaction can be performed both intermolecularly (cross-enyne metathesis) and intramolecularly (ring-closing enyne metathesis or RCEYM). wikipedia.orgorganic-chemistry.org RCEYM of enynes tethered by an N-O bond could potentially lead to the formation of novel heterocyclic systems. The mechanism of enyne metathesis is complex and can proceed through different pathways depending on the catalyst and substrates involved. wikipedia.orgnih.gov Ruthenium-based catalysts are commonly used for these transformations. nih.govorganic-chemistry.org
| Reaction Type | Description | Potential Product from this compound derivative |
|---|---|---|
| Ring-Closing Metathesis (RCM) | Intramolecular reaction of a diene to form a cyclic olefin. | Substituted 1,2-oxazines, macrocycles. electronicsandbooks.combeilstein-journals.orgnih.gov |
| Cross-Metathesis (CM) | Intermolecular reaction between two different olefins. | Functionalized acyclic alkenes. organic-chemistry.org |
| Ring-Closing Enyne Metathesis (RCEYM) | Intramolecular reaction of an enyne to form a cyclic diene. | Cyclic dienes containing the N-O-carbamate moiety. wikipedia.orguwindsor.ca |
Influence of N-Oxycarbamate on Metathesis Catalyst Performance
The performance of olefin metathesis catalysts can be significantly influenced by the functional groups present in the substrate. Lewis basic groups, such as amines, are known to coordinate to the metal center of the catalyst, which can lead to deactivation. princeton.edubeilstein-journals.orgnih.govacs.org The N-oxycarbamate moiety in this compound also has the potential to interact with the catalyst.
The nitrogen and oxygen atoms of the N-oxycarbamate group can act as Lewis bases and chelate to the ruthenium center of the catalyst. nih.gov This chelation can sometimes be beneficial, leading to increased catalyst stability or influencing the stereoselectivity of the reaction. nih.gov However, strong coordination can also lead to catalyst inhibition or deactivation. princeton.eduacs.org The basicity of the nitrogen atom plays a crucial role; more basic amines tend to cause faster catalyst deactivation. beilstein-journals.org In some cases, to circumvent this issue, the basic nitrogen can be protonated to form a salt, which is less coordinating and allows the metathesis reaction to proceed. beilstein-journals.orgnih.gov The specific impact of the N-oxycarbamate group on catalyst performance will depend on the reaction conditions and the specific catalyst used.
Reactions Involving the N-O Bond as a Functional Handle
The N-O bond in ethyl N-(but-3-en-1-yloxy)carbamate is a key functional group that can be manipulated in various ways to achieve different synthetic outcomes. mdpi.comnih.govuic.edu This bond is relatively weak and can be cleaved under both reductive and oxidative conditions, and it can also participate in reactions where the nitrogen atom acts as an electrophile.
Applications as Electrophilic Nitrogen Reagents
Compounds containing an N-O bond, such as hydroxylamine derivatives, can serve as sources of electrophilic nitrogen. mdpi.com The nitrogen atom, being bonded to a more electronegative oxygen atom, can be attacked by nucleophiles. For instance, N-alkoxycarbamates can react with various nucleophiles, leading to the introduction of a nitrogen-containing group into the molecule. The reactivity of these compounds as electrophilic nitrogen reagents can be enhanced by the presence of activating groups. The N-O bond in such systems can be considered a synthetic handle for the formation of new carbon-nitrogen bonds. uic.edu
Reductive and Oxidative Transformations of the N-O Linkage
The N-O bond is susceptible to both reduction and oxidation, providing pathways to a variety of functional groups.
Reductive Transformations: The reductive cleavage of the N-O bond in N-alkoxycarbamates is a useful transformation that typically yields the corresponding carbamates or amines. nih.govrsc.orgorganic-chemistry.org This reduction can be achieved using various reagents. For example, a ruthenium(II) catalyst in the presence of a hydride source like a formic acid/triethylamine mixture can effectively cleave the N-O bond in N-oxygen-substituted amides and sulfonamides. rsc.org Metal-free methods have also been developed, such as the use of elemental sulfur in the presence of a base like DABCO in DMSO, which converts N-alkoxyamides to amides. rsc.org Another metal-free approach utilizes a neutral organic super-electron donor to cleave the N-O bond in Weinreb amides. organic-chemistry.org
Oxidative Transformations: The N-O linkage in hydroxylamine derivatives can also undergo oxidation. nih.govrsc.org The oxidation of hydroxylamines can lead to the formation of various nitrogen oxides, such as nitric oxide (NO). nih.gov In some systems, reactive oxygen species can act as the oxidants. nih.gov The anodic oxidation of N-alkoxy-ureas has been studied, and the products suggest cleavage of the C-N bond adjacent to the N-O group. rsc.org Furthermore, the oxidation of N-substituted amines, including carbamates, to the corresponding imides can be achieved using oxoammonium-catalyzed methods. chemrxiv.org
| Transformation | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Reductive Cleavage | Ru(II) catalyst, HCOOH/NEt3 | Amides/Sulfonamides | rsc.org |
| Reductive Cleavage | Elemental sulfur, DABCO, DMSO | Amides | rsc.org |
| Reductive Cleavage | Neutral organic super-electron donor | Amides | organic-chemistry.org |
| Oxidation | Reactive oxygen species | Nitric oxide | nih.gov |
| Anodic Oxidation | Electrolysis | C-N cleavage products | rsc.org |
| Oxidation | Oxoammonium catalyst | Imides | chemrxiv.org |
Other Selective Functionalizations of the Alkenyl Moiety
Ozonolysis:
Ozonolysis is a powerful method for the oxidative cleavage of a carbon-carbon double bond. Treatment of ethyl N-(but-3-en-1-yloxy)carbamate with ozone, followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc), is expected to cleave the double bond to yield an aldehyde. This transformation would convert the but-3-en-1-yloxy moiety into a 3-oxopropyloxy group, providing a valuable synthetic handle for further modifications, such as chain extension or the introduction of other functional groups.
An oxidative workup (e.g., with hydrogen peroxide) following ozonolysis would lead to the corresponding carboxylic acid. This two-step process would transform the terminal alkene into a carboxylic acid functionality, offering another route to novel derivatives.
Table 1: Illustrative Ozonolysis of a Terminal Alkene
| Reaction | Reagents | Expected Product Functional Group |
|---|---|---|
| Reductive Ozonolysis | 1. O₃; 2. (CH₃)₂S or Zn/H₂O | Aldehyde |
Dihydroxylation:
The terminal alkene can be converted to a vicinal diol through dihydroxylation. This can be achieved via two main stereochemical pathways. Syn-dihydroxylation, using reagents like osmium tetroxide (in catalytic amounts with a co-oxidant such as N-methylmorpholine N-oxide, NMO) or cold, alkaline potassium permanganate, would yield ethyl N-[(3,4-dihydroxybutyl)oxy]carbamate with the two hydroxyl groups on the same face of the original double bond.
Conversely, anti-dihydroxylation can be accomplished in a two-step sequence involving epoxidation followed by acid-catalyzed ring-opening of the resulting epoxide. This would produce the diastereomeric diol with the hydroxyl groups on opposite faces.
Table 2: Illustrative Dihydroxylation of a Terminal Alkene
| Reaction | Reagents | Stereochemical Outcome | Expected Product |
|---|---|---|---|
| Syn-Dihydroxylation | OsO₄ (cat.), NMO | Syn | Vicinal Diol |
Epoxidation:
The reaction of the terminal double bond with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would lead to the formation of an epoxide. This would yield ethyl N-{[ (oxiran-2-yl)methyl]oxy}carbamate. The resulting epoxide is a versatile intermediate, susceptible to ring-opening reactions with a variety of nucleophiles (e.g., amines, alkoxides, cyanides), allowing for the introduction of a wide range of functional groups at the C3 and C4 positions of the original butoxy chain. The reactivity of the carbamate (B1207046) moiety could also potentially influence the stereoselectivity of the epoxidation reaction.
Table 3: Illustrative Epoxidation of a Terminal Alkene
| Reagent | Product Functional Group |
|---|
Strategic Applications in Complex Molecular Architectures
Precursors for Hydroxylamine (B1172632) Derivatives and Related Nitrogenous Compounds
One of the primary roles of Ethyl [(but-3-en-1-yl)oxy]carbamate is to serve as a stable and easily handled precursor to O-but-3-en-1-ylhydroxylamine. nih.gov The ethyl carbamate (B1207046) group masks the hydroxylamine's reactivity, which can then be unveiled in a controlled deprotection step, typically via hydrolysis, to release the free hydroxylamine for subsequent reactions.
This "protect-transform-deprotect" strategy is fundamental in multi-step synthesis. organic-chemistry.orgwikipedia.org Once deprotected, the resulting O-but-3-en-1-ylhydroxylamine can be used to synthesize a wide array of more complex nitrogenous compounds. For instance, it can be acylated to form hydroxamic acids, which are important functional groups in many enzyme inhibitors, or it can be used in the construction of various heterocyclic systems.
| Compound Name | Structure | Role in Synthesis |
|---|---|---|
| This compound | Stable, protected intermediate | |
| O-but-3-en-1-ylhydroxylamine | Deprotected, reactive nucleophile nih.gov |
Role in Natural Product and Drug Scaffold Synthesis
In the realm of medicinal chemistry, the carbamate functional group is a key structural motif found in numerous approved drugs. nih.gov It is often employed as a metabolically stable and conformationally constrained replacement for the more labile amide bond (a peptide bond isostere). nih.gov The presence of the carbamate in this compound, combined with the versatile butenyl chain, makes it an attractive building block for creating novel drug scaffolds.
The terminal alkene provides a reactive handle for a variety of carbon-carbon bond-forming reactions, which are essential for elaborating the core structure of a molecule. For example, cross-coupling reactions (e.g., Heck, Suzuki) or olefin metathesis can be performed on the butenyl group to attach larger, more complex fragments. Following the construction of the desired carbon skeleton, the hydroxylamine can be deprotected and incorporated into a pharmacophore designed to interact with a biological target. This ability to perform late-stage functionalization is a powerful tool in drug discovery for generating libraries of related compounds for structure-activity relationship (SAR) studies.
| Starting Intermediate | Reaction Type on Alkene | Resulting Scaffold Type | Potential Subsequent Reaction |
|---|---|---|---|
| This compound | Heck Coupling | Aryl- or vinyl-extended chain | Deprotection and cyclization |
| This compound | Ring-Closing Metathesis (with another alkene) | Macrocyclic or heterocyclic ring | Deprotection and N-functionalization |
| This compound | Hydroformylation | Aldehyde-functionalized scaffold | Reductive amination after deprotection |
Design and Synthesis of Advanced Synthetic Intermediates
The true synthetic power of this compound lies in its capacity to be transformed into a variety of more advanced, multifunctional intermediates. The orthogonality of the two functional groups—the stable carbamate and the reactive alkene—allows for selective manipulation of the alkene without affecting the protected nitrogen group.
A wide range of classic and modern organic reactions can be applied to the terminal double bond to install new functionality. For example, hydroboration-oxidation would convert the alkene into a primary alcohol, yielding an intermediate with both a protected hydroxylamine and a hydroxyl group. Alternatively, ozonolysis would cleave the double bond to produce an aldehyde, providing a site for chain extension or the introduction of other groups via reductive amination or Wittig-type reactions. Each of these transformations generates a new, advanced intermediate whose distinct functional groups can be selectively addressed in subsequent synthetic steps. This modular approach is a cornerstone of modern synthetic strategy, enabling the efficient construction of highly complex target molecules.
| Reaction | Reagents | New Functional Group | Resulting Intermediate Class |
|---|---|---|---|
| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Primary Alcohol (-CH₂OH) | Protected amino-alcohol |
| Ozonolysis | 1. O₃; 2. Me₂S or Zn/H₂O | Aldehyde (-CHO) | Protected amino-aldehyde |
| Epoxidation | m-CPBA | Epoxide | Protected amino-epoxide |
| Wacker Oxidation | PdCl₂, CuCl₂, O₂ | Methyl Ketone (-C(O)CH₃) | Protected amino-ketone |
Analytical and Spectroscopic Characterization in Research of N Alkoxycarbamates
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of "Ethyl [(but-3-en-1-yl)oxy]carbamate." Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. youtube.com
In ¹H NMR spectroscopy, the protons of the ethyl group are expected to show a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. chemicalbook.com The protons of the but-3-en-1-yl group will exhibit more complex splitting patterns. The terminal vinyl protons (=CH₂) will appear as distinct signals in the olefinic region of the spectrum, typically between 5 and 6 ppm. The adjacent methine proton (-CH=) will also resonate in this region and will be split by the terminal vinyl protons and the adjacent methylene group. The two methylene groups in the butoxy chain (-O-CH₂-CH₂-) will have characteristic shifts and multiplicities based on their proximity to the oxygen atom and the double bond.
¹³C NMR spectroscopy complements the proton NMR data by providing information on the carbon skeleton. Each unique carbon atom in "Ethyl [(but-en-1-yl)oxy]carbamate" will give a distinct resonance. The carbonyl carbon of the carbamate (B1207046) group is typically found in the range of 155-165 ppm. The carbons of the but-3-en-1-yl and ethyl groups will have chemical shifts indicative of their bonding environment (e.g., sp² carbons of the double bond will be in the range of 115-140 ppm). azom.com
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for definitive assignment of all proton and carbon signals, especially in complex molecules. nih.gov These techniques reveal correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively, confirming the connectivity of the molecular structure. nih.gov
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table presents predicted values based on known data for similar functional groups.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ (ethyl) | ~1.2 | Triplet |
| CH₂ (ethyl) | ~4.1 | Quartet |
| -O-CH₂- | ~3.9 | Triplet |
| -CH₂-CH= | ~2.4 | Quartet |
| =CH₂ | ~5.1 | Multiplet |
| -CH= | ~5.8 | Multiplet |
| N-H | ~7.0 | Broad Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table presents predicted values based on known data for similar functional groups.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| CH₃ (ethyl) | ~14 |
| CH₂ (ethyl) | ~62 |
| -O-CH₂- | ~75 |
| -CH₂-CH= | ~34 |
| =CH₂ | ~117 |
| -CH= | ~135 |
| C=O | ~158 |
Mass Spectrometry (MS) Techniques for Molecular Identification and Mechanistic Probes
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of "this compound," as well as to gain insight into its structure through fragmentation analysis. neu.edu.tr High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula. nih.gov
Common ionization techniques for N-alkoxycarbamates include Electrospray Ionization (ESI) and Chemical Ionization (CI), which are soft ionization methods that typically produce a prominent protonated molecule [M+H]⁺ or adduct ions (e.g., [M+Na]⁺), minimizing fragmentation and confirming the molecular weight. researchgate.netnih.gov
Electron Ionization (EI) is a harder ionization technique that leads to extensive fragmentation of the molecule. The resulting fragmentation pattern is a molecular fingerprint that can be used for structural elucidation. For "this compound," characteristic fragmentation pathways would include:
Alpha-cleavage: Breakage of the C-C bond adjacent to the oxygen or nitrogen atoms. openstax.org
McLafferty rearrangement: If applicable, this involves the transfer of a gamma-hydrogen to a carbonyl group, followed by cleavage. openstax.org
Loss of small neutral molecules: Such as the loss of ethylene (B1197577) (C₂H₄) from the butenyl group or the loss of ethanol (B145695) from the carbamate moiety. researchgate.net
By analyzing the masses of the fragment ions, the different components of the molecule can be identified, confirming the presence of the ethyl carbamate and the butenyloxy moieties. Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation pathways of selected ions, providing more detailed structural information. scispec.co.th
Vibrational Spectroscopy (Infrared, Raman) in Probing Functional Group Transformations
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in "this compound" and to monitor changes during chemical reactions. researchgate.netrsc.org Each functional group has characteristic vibrational frequencies. nih.gov
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the carbamate group, typically appearing in the region of 1700-1730 cm⁻¹. Other key absorptions include:
N-H stretch: A band around 3300-3400 cm⁻¹ for the amine proton.
C-H stretches: Bands for sp² C-H (from the double bond) above 3000 cm⁻¹ and sp³ C-H (from the alkyl chains) below 3000 cm⁻¹.
C=C stretch: An absorption around 1640-1680 cm⁻¹ for the alkene double bond.
C-O and N-O stretches: These appear in the fingerprint region (1000-1300 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. strath.ac.uk The C=C double bond, which may show a weak band in the IR spectrum, typically gives a strong signal in the Raman spectrum. This makes Raman spectroscopy particularly useful for studying reactions involving the alkene group.
These techniques are invaluable for monitoring the progress of reactions, such as the formation of the carbamate or modifications to the butenyl side chain, by observing the appearance or disappearance of characteristic absorption bands. mdpi.com
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Technique | Characteristic Frequency (cm⁻¹) |
| N-H Stretch | IR | 3300 - 3400 |
| sp² C-H Stretch | IR, Raman | 3010 - 3095 |
| sp³ C-H Stretch | IR, Raman | 2850 - 2960 |
| C=O Stretch | IR | 1700 - 1730 |
| C=C Stretch | Raman (strong), IR (weak) | 1640 - 1680 |
| C-O Stretch | IR | 1000 - 1300 |
Q & A
Q. What experimental designs mitigate confounding factors in teratogenicity studies of carbamate derivatives?
- Methodology : Use timed-pregnancy rodent models with strict dose standardization. Administer the compound during critical gestation windows (e.g., days 7–15 in mice). Evaluate fetal malformations (e.g., neural tube defects) and placental transfer using isotopic tracing. Include controls for maternal toxicity and solvent effects .
Notes
- Methodological rigor : Prioritize isotopic labeling and CRISPR-engineered cell lines for mechanistic studies.
- Data interpretation : Address structural differences between ethyl carbamate and its derivatives when extrapolating toxicity or metabolic data.
- Ethical compliance : Adhere to OECD guidelines for carcinogenicity and teratogenicity testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
